Bebeerine Bebeerine (+)-Bebeerine is a member of isoquinolines and a bisbenzylisoquinoline alkaloid.
Brand Name: Vulcanchem
CAS No.: 477-60-1
VCID: VC21214616
InChI: InChI=1S/C36H38N2O6/c1-37-13-11-23-18-31(41-3)32-20-26(23)27(37)15-21-5-8-25(9-6-21)43-36-34-24(19-33(42-4)35(36)40)12-14-38(2)28(34)16-22-7-10-29(39)30(17-22)44-32/h5-10,17-20,27-28,39-40H,11-16H2,1-4H3/t27-,28-/m0/s1
SMILES: CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)N(CCC6=CC(=C5O)OC)C)OC
Molecular Formula: C36H38N2O6
Molecular Weight: 594.7 g/mol

Bebeerine

CAS No.: 477-60-1

Cat. No.: VC21214616

Molecular Formula: C36H38N2O6

Molecular Weight: 594.7 g/mol

* For research use only. Not for human or veterinary use.

Bebeerine - 477-60-1

Specification

CAS No. 477-60-1
Molecular Formula C36H38N2O6
Molecular Weight 594.7 g/mol
IUPAC Name (1S,16S)-10,25-dimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol
Standard InChI InChI=1S/C36H38N2O6/c1-37-13-11-23-18-31(41-3)32-20-26(23)27(37)15-21-5-8-25(9-6-21)43-36-34-24(19-33(42-4)35(36)40)12-14-38(2)28(34)16-22-7-10-29(39)30(17-22)44-32/h5-10,17-20,27-28,39-40H,11-16H2,1-4H3/t27-,28-/m0/s1
Standard InChI Key NGZXDRGWBULKFA-NSOVKSMOSA-N
Isomeric SMILES CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@H](CC7=CC(=C(C=C7)O)O3)N(CCC6=CC(=C5O)OC)C)OC
SMILES CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)N(CCC6=CC(=C5O)OC)C)OC
Canonical SMILES CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)N(CCC6=CC(=C5O)OC)C)OC

Introduction

Chemical Identity and Structure

Berberine (C₂₀H₁₈NO₄⁺) is an isoquinoline alkaloid belonging to the class of protoberberine alkaloids and derivatives. Its structural foundation is characterized by a tetracyclic skeleton derived from a benzyltetrahydroisoquinoline system that incorporates an additional carbon atom as a bridge . The molecular structure features a 5,6-dihydrodibenzo(a,g)quinolizinium skeleton, creating its distinctive heteropentacyclic arrangement .

Physical and Chemical Properties

Berberine possesses several important identifiers and properties as outlined in the following table:

PropertyValue
Chemical FormulaC₂₀H₁₈NO₄⁺
Molecular Weight336.3612 (Average), 336.123583069 (Monoisotopic)
CAS Number2086-83-1
DrugBank Accession NumberDB04115
InChI KeyYBHILYKTIRIUTE-UHFFFAOYSA-N
ClassificationProtoberberine alkaloid derivative, Alkaloid antibiotic, Botanical anti-fungal agent

The compound's distinctive yellow appearance and quaternary ammonium structure contribute to its specific biological activities and binding properties that underlie its therapeutic potential .

Natural Sources and Biosynthesis

Botanical Origins

Berberine occurs naturally in several plant families, most notably:

  • Hydrastis canadensis L. (Berberidaceae family)

  • Berberis vulgaris (European barberry)

  • Various other plants across multiple botanical families

These plants have historically been used in traditional medicine systems across different cultures, particularly for their antimicrobial and digestive properties .

Biosynthetic Pathway

The biosynthesis of berberine follows a complex pathway derived from the amino acid tyrosine. The process involves:

  • Formation of L-DOPA and 4-hydroxypyruvic acid from L-tyrosine

  • Conversion to reticuline, which serves as the immediate precursor for protoberberine alkaloids in plants

  • Formation of the berberine bridge through an oxidative process where the N-methyl group (supplied by S-adenosyl methionine) is oxidized to an iminium ion

  • Cyclization to the aromatic ring through the phenolic group

This multi-step biosynthetic pathway explains why berberine production is limited to specific plant species that possess the necessary enzymatic machinery .

Pharmacological Mechanisms and Activities

Metabolic Regulation and Antidiabetic Effects

Berberine exhibits significant antidiabetic properties through multiple mechanisms of action. These effects were first documented in 1986 and have since been substantiated through extensive research .

Key metabolic mechanisms include:

  • Insulin sensitivity enhancement through modulation of the JNK pathway

  • Increased glucose-stimulated insulin secretion via elevated glucagon-like peptide-1 (GLP-1) levels

  • Reduced glucose absorption through inhibition of intestinal glycosidases

  • Improvement in lipid parameters including reductions in total cholesterol, LDL, and triglycerides

These multi-targeted actions make berberine particularly valuable for metabolic syndrome management, as evidenced by clinical evaluations in patients with obesity and type 2 diabetes .

Neuroprotective Effects in Alzheimer's Disease

Recent network pharmacology studies have revealed berberine's neuroprotective potential in Alzheimer's disease (AD) pathology. Research indicates that berberine modulates two critical target genes:

  • β-amyloid precursor protein (APP) - Berberine decreases the mRNA and protein expression of APP and presenilin 1, thereby reducing the formation of amyloid plaques

  • Peroxisome proliferator-activated receptor gamma (PPARG) - Berberine increases PPARG expression, which blocks the NF-κB pathway-mediated inflammatory response

These mechanisms collectively contribute to reduced neuroinflammation and protection against the pathological hallmarks of AD, demonstrating berberine's potential as a therapeutic agent for neurodegenerative conditions .

Antimicrobial Properties

Historically, berberine has been employed for its broad-spectrum antimicrobial activities. It functions as:

  • An alkaloid antibiotic effective against various bacterial strains

  • A botanical anti-fungal agent used for fungal infections

  • An antiparasitic compound used in traditional medicine systems

These properties support berberine's traditional uses in treating infectious diarrhea and other microbial infections, though its relative toxicity when administered parenterally limits certain applications .

Clinical Evidence and Therapeutic Applications

Diabetes and Metabolic Syndrome Management

Clinical research supports berberine's efficacy in managing type 2 diabetes, with studies demonstrating effects comparable to established medications. A clinical trial comparing berberine to metformin observed significant improvements in glycemic control in adults aged 25-75 with type 2 diabetes over a 13-week period .

Additionally, HTD1801, a berberine derivative, has shown promising results in clinical trials, particularly at higher doses (1000 mg twice daily):

  • Significant improvements in metabolic parameters

  • Fewer gastrointestinal adverse effects compared to metformin

  • Safety for individuals with kidney impairment or liver conditions

These findings suggest that berberine and its derivatives may provide valuable alternatives for patients who cannot tolerate traditional antidiabetic medications .

Cardiovascular Health and Lipid Management

Berberine demonstrates beneficial effects on cardiovascular health markers:

  • Improved lipid profiles in obese patients with cardiometabolic syndrome

  • Reduced total cholesterol, LDL cholesterol, and triglycerides

  • Improved cholesterol/HDL and triglyceride/HDL ratios

A 2023 review concluded that berberine may effectively improve lipid concentrations, though larger high-quality clinical studies are needed to fully evaluate its efficacy and safety profile in cardiovascular conditions .

Weight Management

Clinical evaluations have shown berberine's potential in weight management:

  • Weight and fat mass reduction in obese patients with cardiometabolic syndrome risk factors

  • Improved insulin resistance in obese women with polycystic ovary syndrome

  • Modulation of lipid metabolic pathways mediated by c-Jun N-terminal kinases

These effects position berberine as a potential adjunctive therapy for obesity, particularly when it co-occurs with other metabolic disturbances .

Pharmacokinetic Considerations and Challenges

Despite its promising therapeutic effects, berberine faces significant pharmacokinetic limitations that affect its clinical application:

Bioavailability Issues

Berberine is poorly absorbed after oral administration, resulting in:

  • Only nanomolar plasma concentrations achievable in both humans and animals

  • Limited systemic availability despite higher oral dosing

  • Challenges in achieving therapeutic concentrations at target tissues

These bioavailability limitations represent a significant hurdle to berberine's wider clinical adoption and have spurred research into improved delivery systems and structural modifications .

Current Research Status and Future Directions

The scientific investigation of berberine remains in a relatively preliminary stage despite its long history of traditional use. Current research landscapes and future priorities include:

Current Research Limitations

Promising Research Directions

Emerging research areas for berberine include:

  • Development of improved derivatives with enhanced bioavailability

  • Combination therapies with established medications

  • Exploration of effects on cardiovascular and hepatic outcomes

  • Potential applications in addressing needs of patients seeking natural alternatives

  • Further investigation of neuroprotective effects in neurodegenerative diseases

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator